molecular formula C8H4F4O B7973292 1-(3,4-Difluorophenyl)-2,2-difluoroethanone

1-(3,4-Difluorophenyl)-2,2-difluoroethanone

Cat. No.: B7973292
M. Wt: 192.11 g/mol
InChI Key: CEMQTEDJSRGUPA-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2,2-difluoroethanone is a high-purity chemical building block designed for research and development purposes. This fluorinated ketone is of significant interest in pharmaceutical and materials science research, particularly as a synthetic intermediate for constructing more complex molecules. The incorporation of fluorine atoms and the difluorophenyl moiety can profoundly influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in the development of new active compounds. This product is provided exclusively for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it with appropriate precautions to ensure safe laboratory practices.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQTEDJSRGUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Difluoroacetyl Chloride

Difluoroacetyl chloride serves as the key acylating agent. It is synthesized via chlorination of difluoroacetic acid using thionyl chloride (SOCl₂):

CF₂HCOOH+SOCl₂CF₂HCOCl+SO₂+HCl\text{CF₂HCOOH} + \text{SOCl₂} \rightarrow \text{CF₂HCOCl} + \text{SO₂} + \text{HCl}

Conditions : Reflux at 70–80°C for 4–6 hours in anhydrous dichloromethane. Yields typically exceed 85%.

Friedel-Crafts Acylation

The difluoroacetyl chloride is reacted with 1,2-difluorobenzene in the presence of AlCl₃:

C₆H₃F₂+CF₂HCOClAlCl₃1-(3,4-Difluorophenyl)-2,2-difluoroethanone\text{C₆H₃F₂} + \text{CF₂HCOCl} \xrightarrow{\text{AlCl₃}} \text{this compound}

Optimized Conditions :

  • Solvent: Dichloromethane (0°C to rt)

  • Molar ratio (acyl chloride/AlCl₃): 1:1.2

  • Yield: 68–72%

Halogen Exchange Fluorination of Chloro Precursor

Synthesis of 2-Chloro-1-(3,4-Difluorophenyl)ethanone

This intermediate is prepared via Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride:

C₆H₃F₂+ClCH₂COClAlCl₃ClCH₂COC₆H₃F₂\text{C₆H₃F₂} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃}} \text{ClCH₂COC₆H₃F₂}

Data :

ParameterValue
CatalystAlCl₃ (1.2 equiv)
Temperature0°C → rt
Yield89%

Fluorination Using HF/Cr-Cu-Zn Catalyst

The chloro group is replaced via gas-phase fluorination with hydrogen fluoride (HF) over a Cr-Cu-Zn composite catalyst:

ClCH₂COC₆H₃F₂+HFCr/Cu/ZnF₂CHCOC₆H₃F₂\text{ClCH₂COC₆H₃F₂} + \text{HF} \xrightarrow{\text{Cr/Cu/Zn}} \text{F₂CHCOC₆H₃F₂}

Industrial-Scale Conditions :

ParameterValue
Temperature350–450°C
Catalyst RatioCr:Cu:Zn = 85:5:10
Contact Time5–10 s
Conversion>90%

Solution-Phase Halex Reaction

A nucleophilic fluorination using potassium fluoride (KF) in dimethylformamide (DMF) with 18-crown-6:

ClCH₂COC₆H₃F₂+KF18-crown-6F₂CHCOC₆H₃F₂\text{ClCH₂COC₆H₃F₂} + \text{KF} \xrightarrow{\text{18-crown-6}} \text{F₂CHCOC₆H₃F₂}

Lab-Scale Data :

ParameterValue
SolventDMF
Temperature120°C
Yield55–60%

Grignard Reaction and Oxidation Approach

Grignard Reagent Formation

3,4-Difluorophenyl magnesium bromide is prepared from 1-bromo-3,4-difluorobenzene and magnesium in tetrahydrofuran (THF).

Reaction with Ethyl Difluoroacetate

The Grignard reagent reacts with ethyl difluoroacetate, followed by acidic hydrolysis:

C₆H₃F₂MgBr+CF₂HCOOEtC₆H₃F₂CH(CF₂)OHH₃O⁺F₂CHCOC₆H₃F₂\text{C₆H₃F₂MgBr} + \text{CF₂HCOOEt} \rightarrow \text{C₆H₃F₂CH(CF₂)OH} \xrightarrow{\text{H₃O⁺}} \text{F₂CHCOC₆H₃F₂}

Challenges :

  • Low yield (∼40%) due to steric hindrance.

  • Requires oxidation of the secondary alcohol intermediate (PCC or CrO₃).

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost Efficiency
Friedel-Crafts68–72HighModerate
Gas-Phase Fluorination>90IndustrialLow
Halex Reaction55–60Lab-ScaleHigh
Grignard Oxidation40LimitedHigh

Key Findings :

  • Gas-phase fluorination offers the highest yield and scalability but requires specialized equipment.

  • Friedel-Crafts acylation is optimal for medium-scale production with readily available reagents.

  • Halex reaction is suitable for small-scale synthesis but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have focused on the anticancer properties of difluorinated compounds, including 1-(3,4-Difluorophenyl)-2,2-difluoroethanone. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy in targeting cancer cells. For instance, research indicates that difluorinated phenyl compounds exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for further development .

B. Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders. In particular, its analogs have shown promise as sodium channel inhibitors, which may help manage conditions like epilepsy. The modulation of ion channels is crucial in controlling neuronal excitability and could lead to novel therapeutic strategies for pharmacoresistant epilepsy .

Material Science Applications

A. Photocatalysis

This compound has been explored in photocatalytic applications due to its ability to facilitate chemical reactions under light exposure. Its unique electronic properties allow it to participate in the oxidation of organic substrates, thus contributing to the development of sustainable chemical processes .

B. Polymer Chemistry

In polymer chemistry, difluorinated compounds are utilized to enhance the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve their resistance to solvents and heat, making them suitable for high-performance applications such as coatings and adhesives .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TreatmentDemonstrated selective cytotoxicity towards cancer cell lines with IC50 values indicating significant activity .
Sodium Channel InhibitionNeurological DisordersIdentified as a potential modulator for sodium channels with implications for epilepsy treatment .
Photocatalytic ReactionsEnvironmental ChemistryShowed effectiveness in oxidizing lignin model compounds under visible light .
Polymer EnhancementMaterial ScienceImproved thermal stability and solvent resistance when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups can enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Structural Isomers: Positional Fluorine Variations

  • 1-(2,4-Difluorophenyl)-2,2-difluoroethanone (C₈H₄F₄O): This isomer differs in the fluorine substitution pattern on the phenyl ring (2,4- vs. 3,4-positions). The altered electronic environment may affect reactivity in nucleophilic substitution or coupling reactions. For example, the 2,4-difluoro configuration could reduce steric hindrance compared to the 3,4-isomer, influencing reaction kinetics .

Substituent Modifications on the Ethanone Group

  • 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O): Replacing the difluoro group with a trifluoroethanone moiety enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon. This modification is observed in compounds like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2), which is used in high-performance agrochemicals due to its enhanced reactivity .
  • 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone: The addition of a chlorine atom and methoxy groups introduces mixed electronic effects. The chloro group increases electrophilicity, while methoxy groups on the phenyl ring enhance solubility in polar solvents. This compound is often employed in synthetic routes requiring regioselective modifications .

Phenyl Ring Substitutions Beyond Fluorine

  • 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone (C₁₀H₉F₃O₃): Methoxy groups donate electron density via resonance, counterbalancing the electron-withdrawing trifluoroethanone group. This balance makes the compound suitable for reactions requiring moderate electrophilicity, such as Friedel-Crafts acylations .
  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (C₈H₆F₂O₂): The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~8–10), which is absent in the target compound. This feature is critical in drug design for improving binding affinity to biological targets .

Aliphatic Chain Modifications

  • 1-(3,4-Difluorophenyl)-2-methylpropan-1-one (C₁₀H₁₀F₂O): The addition of a branched aliphatic chain (2-methylpropanone) increases hydrophobicity, as evidenced by its liquid state at room temperature. This property is advantageous in formulations requiring lipid solubility, such as topical pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Substituents (Phenyl/Ethanone) Key Properties/Applications Reference
1-(3,4-Difluorophenyl)-2,2-difluoroethanone C₈H₄F₄O 3,4-F₂Ph; 2,2-F₂CO Anticancer intermediate
1-(2,4-Difluorophenyl)-2,2-difluoroethanone C₈H₄F₄O 2,4-F₂Ph; 2,2-F₂CO Structural isomer with lower steric hindrance
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone C₁₀H₉F₃O₃ 3,4-(OCH₃)₂Ph; 2,2,2-F₃CO Enhanced solubility in polar solvents
2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone C₁₁H₁₀ClF₂O₃ 3,4-(OCH₃)₂Ph; Cl, 2-F₂CO Regioselective synthesis applications
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone C₈H₆F₂O₂ 3,5-F₂Ph; 2-OH; COCH₃ Hydrogen-bonding capability in drug design

Biological Activity

1-(3,4-Difluorophenyl)-2,2-difluoroethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H8_{8}F4_{4}O
  • Molecular Weight : 224.16 g/mol

This structure features a difluorophenyl group and a difluoroethanone moiety, which contribute to its unique reactivity and biological profile.

This compound exhibits several mechanisms of action that are critical for its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in vivo .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound.

Biological Activity IC50 (µM) Tested Systems
Enzyme Inhibition (CYP450)5.0Human Liver Microsomes
Antimicrobial (E. coli)12.0Agar Diffusion Method
Cytotoxicity (HeLa Cells)15.0MTT Assay

Case Studies

Several case studies have explored the efficacy and safety of this compound in various biological contexts:

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of the compound against Gram-negative and Gram-positive bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 10 µM, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on HeLa cells revealed that concentrations above 15 µM resulted in reduced cell viability. This indicates a dose-dependent cytotoxic effect that warrants further investigation into its mechanism and potential therapeutic window .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent:

  • Absorption and Distribution : Initial pharmacokinetic studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound is distributed widely in tissues with a preference for liver and kidney accumulation.
  • Metabolism : Metabolic studies indicate that the compound undergoes phase I metabolism predominantly via CYP450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
  • Toxicological Profile : Toxicological assessments reveal mild toxicity at high doses. Further studies are needed to evaluate chronic exposure effects and long-term safety .

Q & A

Q. What are the common synthetic routes for 1-(3,4-Difluorophenyl)-2,2-difluoroethanone, and what methodological considerations are critical?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

  • Catalyst activation : Anhydrous AlCl₃ must be used to avoid hydrolysis.
  • Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.
  • Purification : Distillation under reduced pressure or column chromatography (SiO₂, ethyl acetate/petroleum ether) is employed for isolation .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines) .
    • IR : Confirms carbonyl stretching (~1700 cm⁻¹) .
    • Mass spectrometry (EI) : Molecular ion peak at m/z 190 (C₈H₅ClF₂O) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C=O bond length ~1.21 Å) .

Q. What thermodynamic properties are critical for handling this compound?

  • Boiling point : ~469 K (196°C) under standard conditions .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C .
  • Thermal analysis : Differential scanning calorimetry (DSC) monitors decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated analogs?

Discrepancies in ¹⁹F NMR or MS fragmentation patterns can arise from rotamers or solvent effects . Solutions include:

  • Variable-temperature NMR : Identifies dynamic rotational barriers .
  • Computational modeling (DFT) : Predicts chemical shifts and validates experimental data .

Q. What strategies are used to screen its biological activity in enzyme inhibition studies?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Molecular docking : Explores binding interactions with fluorine atoms enhancing van der Waals contacts in hydrophobic pockets .

Q. How do fluorine atoms influence its pharmacokinetic properties in drug design?

  • Metabolic stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes .
  • Lipophilicity : LogP increases by ~0.25 per fluorine, enhancing blood-brain barrier penetration .
  • Methods : Radiolabeled (¹⁸F) analogs track biodistribution via PET imaging .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Exothermicity : Use jacketed reactors with controlled cooling to prevent runaway reactions .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Q. How are degradation products identified under accelerated stability testing?

  • HPLC-MS : Detects hydrolyzed by-products (e.g., 3,4-difluorobenzoic acid) under acidic/alkaline conditions .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to study photolytic pathways .

Q. What chiral resolution methods apply to its stereoisomers?

  • Chiral HPLC : Uses amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phase .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify enantiomers .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent fluorine gas release .

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